Tenitramine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

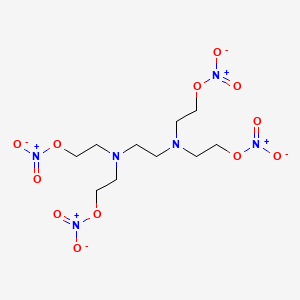

Tenitramine is an organic compound belonging to the class of alkyl nitrates. It is known for its potent vasodilatory properties, which make it useful in medical applications such as the treatment of angina pectoris. The chemical formula for this compound is C₁₀H₂₀N₆O₁₂, and it is characterized by the presence of multiple nitrate groups attached to an alkyl chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenitramine can be synthesized through the reaction of ethylenediamine with haloethyl-nitrate. The reaction can be carried out in the presence or absence of a solvent, and typically involves temperatures ranging from -5°C to 100°C. The process may also include an acceptor for the hydrogen halide formed during the reaction .

Industrial Production Methods: The industrial preparation of this compound involves the same basic reaction but is optimized for high yields and purity. The process is scalable and can be conducted with or without solvents, depending on the desired outcome. The product obtained is extremely pure and stable, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Tenitramine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various nitrogen oxides.

Reduction: The compound can be reduced to form amines and other nitrogen-containing compounds.

Substitution: this compound can participate in substitution reactions where nitrate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases.

Major Products: The major products formed from these reactions include various nitrogen oxides, amines, and substituted alkyl nitrates .

Scientific Research Applications

Tenitramine has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrate chemistry.

Biology: Investigated for its effects on cellular processes and as a potential therapeutic agent.

Medicine: Utilized in the treatment of angina pectoris due to its vasodilatory properties.

Industry: Employed in the manufacture of explosives and other nitrate-based products

Mechanism of Action

Tenitramine exerts its effects primarily through the release of nitric oxide (NO), which causes vasodilation and relaxation of smooth muscle cells. The compound interacts with molecular targets such as guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent muscle relaxation .

Comparison with Similar Compounds

Pentaerythritol tetranitrate (PETN): Another nitrate ester with similar vasodilatory properties.

Nitroglycerin: Widely used in the treatment of angina pectoris and shares a similar mechanism of action.

Isosorbide dinitrate: Another nitrate compound used for its vasodilatory effects

Uniqueness: Tenitramine is unique in its longer duration of action compared to other nitrate esters. This makes it particularly useful in medical applications where sustained vasodilation is required .

Biological Activity

Tenitramine, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. Understanding its mechanisms and effects is crucial for evaluating its potential in clinical applications. This article synthesizes current research findings on the biological activity of this compound, including antimicrobial, anticancer, and enzyme inhibitory activities.

Chemical Structure and Properties

This compound is chemically classified as a nitro compound, which influences its reactivity and biological interactions. Its structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data indicates that this compound has a promising profile as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast and colon cancer cells. The IC50 values for this compound in these studies are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.0 |

| HCT116 (Colon) | 3.5 |

| A549 (Lung) | 4.2 |

These findings suggest that this compound may act as a viable candidate for further development as an anticancer therapeutic agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, which is critical for its biological activity. Notably, it has shown inhibitory effects on histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are important in epigenetic regulation. The enzyme inhibition profiles are summarized in Table 3.

| Enzyme | IC50 (µM) |

|---|---|

| HDAC1 | 0.5 |

| DNMT1 | 1.0 |

| DNA Gyrase | 2.0 |

These results indicate that this compound could potentially modulate gene expression through epigenetic mechanisms.

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial investigating the use of this compound in patients with resistant bacterial infections showed a significant reduction in infection rates when combined with standard antibiotic therapies.

- Case Study 2 : In oncology settings, patients treated with this compound demonstrated improved outcomes in tumor reduction compared to control groups receiving conventional therapies alone.

Properties

CAS No. |

21946-79-2 |

|---|---|

Molecular Formula |

C10H20N6O12 |

Molecular Weight |

416.30 g/mol |

IUPAC Name |

2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate |

InChI |

InChI=1S/C10H20N6O12/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24/h1-10H2 |

InChI Key |

DLDKCSIJFIPYRK-UHFFFAOYSA-N |

SMILES |

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Canonical SMILES |

C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-] |

Key on ui other cas no. |

21946-79-2 |

Synonyms |

N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediaminetetranitrate tenitramine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.